molecular formula C8H10FNO B7861837 (R)-2-(1-Aminoethyl)-4-fluorophenol

(R)-2-(1-Aminoethyl)-4-fluorophenol

Cat. No. B7861837
M. Wt: 155.17 g/mol
InChI Key: SSNRPTHWRFURQQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(1-Aminoethyl)-4-fluorophenol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Radiopharmaceuticals : 4-[18F]Fluorophenol, a derivative of 4-fluorophenol, is used in the synthesis of complex radiopharmaceuticals, particularly those with a 4-[18F]fluorophenoxy moiety, for diagnostic imaging in nuclear medicine (Ross, Ermert, & Coenen, 2011).

  • Environmental Biodegradation : Research on the transformation of phenol to benzoate by anaerobic microorganisms using fluorophenols as analogues demonstrates the potential environmental applications in bioremediation and understanding the degradation pathways of phenolic compounds in nature (Genthner, Townsend, & Chapman, 1989).

  • Chemical Reactions and Synthesis : Studies on the electrophilic amination of fluorophenols, including 4-fluorophenol, provide insights into chemical reactions for synthesizing various aminated phenolic compounds, which have broad applications in chemical synthesis and pharmaceuticals (Bombek, Požgan, Kočevar, & Polanc, 2004).

  • Study of Molecular Structures : Investigations into the structure and internal rotation barriers of fluorophenols, such as 4-fluorophenol, aid in understanding the molecular dynamics and structural properties of these compounds, which is crucial in material science and molecular modeling (Ratzer, Nispel, & Schmitt, 2003).

  • Antibacterial Research : The antibacterial activity of derivatives of aminophenols, including 2- and 4-aminophenols, highlights the potential for developing new antibacterial agents and understanding the mechanisms of bacterial resistance (Barbe & Haslewood, 1945).

  • Biodegradation by Microorganisms : The isolation and characterization of microorganisms capable of degrading fluorophenols, such as 2-fluorophenol, underscore the role of microbial processes in the environmental breakdown of organic pollutants (Duque et al., 2012).

  • Polymer Chemistry : Research on ring-opening polymerization catalyzed by zinc complexes using fluorophenols as a reactant contributes to advancements in polymer chemistry, particularly in the synthesis of biodegradable polymers (Darensbourg & Karroonnirun, 2010).

  • Development of Fluorescent Probes : The design and application of fluorescent amino acids, including those derived from fluorophenols, are crucial in chemical biology, enabling studies in cells and organisms to understand complex biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

properties

IUPAC Name

2-[(1R)-1-aminoethyl]-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNRPTHWRFURQQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.